molecular formula C17H16ClN3O3 B2438079 5-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide CAS No. 1421513-64-5

5-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide

Cat. No.: B2438079
CAS No.: 1421513-64-5
M. Wt: 345.78
InChI Key: LSAGAZMBXOPCQN-UHFFFAOYSA-N
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Description

5-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide (CAS 1421513-64-5) is a small molecule research chemical with a molecular formula of C17H16ClN3O3 and a molecular weight of 345.78 g/mol. This compound features a unique hybrid structure incorporating benzamide, furan, and pyrazole motifs, a scaffold known to be of significant interest in medicinal chemistry and drug discovery. Recent scientific investigations suggest that this compound and its structural analogs are being actively explored for their potential in oncology research, particularly for their activity against specific cancer cell lines . Compounds with similar (3-(furan-2-yl)pyrazol-4-yl) scaffolds have demonstrated promising cytotoxic effects against lung carcinoma (A549) cells in vitro, and their mechanism of action is believed to involve the induction of apoptosis through multiple molecular pathways . Furthermore, the distinct structure of this benzamide derivative makes it a valuable candidate for researchers studying protein-protein interactions and developing small-molecule inhibitors, such as those targeting immune checkpoints like the PD-1/PD-L1 pathway . It is supplied for non-medical, industrial applications, and scientific research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-chloro-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c1-21-14(16-4-3-7-24-16)9-12(20-21)10-19-17(22)13-8-11(18)5-6-15(13)23-2/h3-9H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAGAZMBXOPCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2=C(C=CC(=C2)Cl)OC)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques would ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring would yield furanones, while reduction of nitro groups would yield amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, including:

  • Antimicrobial Activity : The presence of the furan ring suggests potential as an antimicrobial agent. Studies have shown that compounds with similar structures exhibit activity against various pathogens, making this compound a candidate for further exploration in antimicrobial therapies.
  • Anti-inflammatory Properties : Research indicates that derivatives of pyrazole compounds can exhibit anti-inflammatory effects. This compound's structure may facilitate interactions with inflammatory pathways, warranting further investigation into its efficacy in treating inflammatory diseases.
  • Anticancer Potential : The compound is being explored for its anticancer properties. Pyrazole derivatives have been known to inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways related to apoptosis and cell cycle regulation .

Biological Research

5-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide's unique structure allows it to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in disease processes, potentially leading to the development of new therapeutic agents for conditions like cancer and autoimmune diseases .
  • Receptor Modulation : Its structural features suggest potential interactions with various receptors, which could modulate their activity and affect downstream signaling pathways critical in disease states.

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It can be utilized to synthesize more complex molecules through various chemical reactions such as coupling reactions and functional group modifications. This makes it valuable in the development of new drugs and materials .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of several pyrazole derivatives, including 5-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that the compound inhibited the growth of prostate cancer cells by inducing apoptosis and disrupting cell cycle progression. These findings support the need for further research into its mechanisms of action and therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 5-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both furan and pyrazole rings in the same molecule allows for diverse interactions and applications, setting it apart from other similar compounds.

Biological Activity

5-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide, with a CAS number of 1421513-64-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes a furan ring, pyrazole moiety, and a benzamide functional group, which are known to impart various pharmacological properties.

The molecular formula of the compound is C17H16ClN3O3, with a molecular weight of 345.8 g/mol. The structure consists of multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC17H16ClN3O3
Molecular Weight345.8 g/mol
CAS Number1421513-64-5

The biological activity of 5-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide is primarily attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor by binding to active sites, thereby modulating biochemical pathways involved in disease processes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer progression or inflammation.
  • Receptor Interaction : It could interact with cellular receptors, impacting signal transduction pathways that are crucial for cellular responses.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures possess significant anticancer properties. For instance, benzamide derivatives have been explored for their effectiveness against various cancer cell lines. The mechanism often involves the inhibition of tumor growth and induction of apoptosis in cancer cells.

Anti-inflammatory Properties

Benzamides are also recognized for their anti-inflammatory effects. The presence of the pyrazole and furan rings in this compound may enhance its ability to modulate inflammatory responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of 5-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide:

  • Study on Pyrazole Derivatives : A study evaluated the anti-inflammatory activity of pyrazole derivatives and found that modifications in the structure significantly influenced their efficacy against inflammation .
  • Benzamide Antitumor Activity : Research on benzamide derivatives highlighted their potential as RET kinase inhibitors, demonstrating moderate to high potency in inhibiting cell proliferation associated with cancer .
  • Molecular Docking Studies : Computational studies suggest that similar compounds can effectively bind to target proteins involved in cancer pathways, indicating a strong potential for therapeutic applications .

Q & A

Q. What synthetic routes are commonly employed to prepare 5-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving:
  • Hydrazide intermediate formation : Reacting substituted pyrazole aldehydes with hydrazides under reflux conditions in ethanol or methanol .
  • Mannich reaction : Introducing functional groups (e.g., methyl, furan) via amine-formaldehyde condensation, as demonstrated in structurally related pyrazole derivatives .
  • Microwave-assisted synthesis : For optimized reaction times and yields, similar protocols for pyrazole-containing compounds use microwave irradiation (e.g., 150 W, 100–120°C for 10–15 minutes) .

Q. What spectroscopic and analytical techniques are critical for structural confirmation?

  • Methodological Answer :
  • FT-IR : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy singlet at δ ~3.8 ppm, pyrazole methyl at δ ~3.3 ppm) and carbon backbone .
  • Elemental analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N/O percentages .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Storage : Classified as a non-combustible solid (storage code 13) at room temperature in a dry, inert atmosphere .
  • Handling : Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact. Purity verification via HPLC is advised due to potential synthetic byproducts .

Advanced Research Questions

Q. How can intermolecular interactions influence the compound’s crystallographic stability?

  • Methodological Answer : X-ray crystallography reveals stabilization via:
  • Classical hydrogen bonds : N–H···N interactions form centrosymmetric dimers (bond length ~1.86 Å) .
  • Non-classical interactions : C–H···O/F contacts (e.g., C4–H4···F2, distance ~2.35 Å) enhance crystal packing .
  • Implications : These interactions affect solubility and polymorphic forms, critical for formulation studies.

Q. How to design experiments evaluating its anticonvulsant or kinase-inhibitory activity?

  • Methodological Answer :
  • In vitro models :
  • Maximal electroshock (MES) : Induce seizures in rodents (e.g., 50 mA, 60 Hz for 0.2 seconds) to test seizure suppression .
  • Jak2 inhibition : Use Ba/F3 cells expressing Jak2 V617F mutation; measure IC₅₀ via ATP-binding assays (e.g., Kinase-Glo® Luminescent) .
  • In vivo models : TEL-Jak2 transgenic mice for pharmacokinetic-pharmacodynamic (PK/PD) profiling (dose range: 10–50 mg/kg orally) .

Q. How to resolve contradictions in bioassay results across studies?

  • Methodological Answer :
  • Purity validation : Use LC-MS to exclude impurities (>99% purity required for reliable IC₅₀ data) .
  • Assay standardization : Cross-validate using multiple models (e.g., MES vs. pentylenetetrazol-induced seizures) to confirm mechanism specificity .
  • Structural analogs : Compare with derivatives (e.g., furan vs. thiophene substitutions) to isolate pharmacophore contributions .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with PFOR enzyme (PDB ID: 1NPZ). Key residues: Arg174 (H-bond with methoxy group) and hydrophobic pockets accommodating the furan ring .
  • MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates robust binding) .

Q. How to optimize synthetic yield and scalability?

  • Methodological Answer :
  • Microwave optimization : For pyrazole intermediates, reduce reaction time from 24 hours (conventional) to 15 minutes (microwave, 150 W) with 15–20% yield improvement .
  • Catalyst screening : Test Pd/C or Ni catalysts for reductive amination steps; TLC monitoring (eluent: ethyl acetate/hexane 3:7) ensures reaction completion .

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